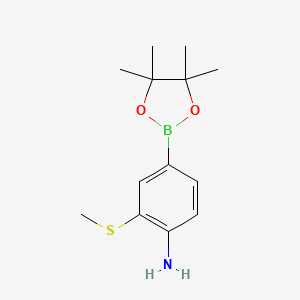

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative featuring a methylthio (-SMe) substituent at the 2-position and a pinacol-protected boronate group at the 4-position (molecular formula: C₁₃H₁₉BNO₂S, molecular weight: 263.17 g/mol). The compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key reactive site for forming carbon-carbon bonds . Its sulfur atom may participate in oxidation processes, altering electronic configurations in excited states .

Properties

IUPAC Name |

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYJXVILNWJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced via a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a methylthio group using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit promising anticancer properties. The boron-containing moiety can enhance the compound's ability to interact with biological targets such as enzymes involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by interfering with cellular signaling pathways associated with cancer progression .

Neuroprotective Effects

Recent investigations have suggested that this compound may also possess neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This mechanism is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into the structure enhances charge transport properties, which is essential for efficient device performance .

Polymer Chemistry

This compound can serve as a building block in polymer chemistry. Its functional groups allow for the creation of copolymers with tailored properties for specific applications such as coatings or adhesives. The thermal stability and mechanical strength of polymers derived from this compound can be advantageous in industrial applications .

Organic Synthesis Applications

Cross-Coupling Reactions

The presence of the boron moiety allows this compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the methylthio group can undergo oxidation and substitution reactions. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Biological Activity

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methylthio group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of 250.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BNO₂S |

| Molecular Weight | 250.16 g/mol |

| CAS Number | 1428234-48-3 |

| Purity | ≥97% |

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial in various cellular processes including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several kinases. For example:

- CDK2 Inhibition : The compound has shown nanomolar IC50 values in CDK2 assays, indicating strong potential as a therapeutic agent for cancer treatment by disrupting cell cycle progression.

| Kinase | IC50 (µM) |

|---|---|

| CDK2 | 0.016 |

| Other Kinases | High micromolar range |

Case Studies

Several studies have investigated the efficacy of this compound in various biological systems:

- Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis. This suggests a potential application in targeted cancer therapies.

- Animal Models : In vivo experiments using mouse models have indicated that administration of the compound leads to significant tumor regression without notable toxicity, supporting its safety profile.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives based on the original structure. Modifications to the dioxaborolane moiety have resulted in compounds with improved potency and selectivity for specific kinase targets.

Synthesis and Modification

The synthetic routes developed for this compound allow for easy modification at various positions to create analogs with diverse biological profiles. The use of boron-containing groups is particularly advantageous for enhancing solubility and bioavailability.

Q & A

Basic Questions

Q. How can the synthesis of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline be optimized?

- Methodological Answer : Synthesis optimization typically involves selecting appropriate boronating agents (e.g., pinacol borane) and transition-metal catalysts (e.g., Pd(dppf)Cl₂). Evidence from analogous arylboronic esters suggests that bromide starting materials yield higher conversions (65%) compared to chlorides (32%) due to better leaving-group ability . For methylthio-substituted derivatives, adjusting reaction time (12–24 hours) and temperature (80–100°C) may mitigate steric hindrance from the thioether group. Use inert atmospheres (N₂/Ar) to prevent boronate oxidation .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel and gradients of ethyl acetate/hexane (5–20%) is widely employed . Recrystallization from toluene or dichloromethane/hexane mixtures can improve purity (>97%) . Note that the methylthio group may increase hydrophobicity, necessitating solvent polarity adjustments. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 10% ethyl acetate/hexane) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to the boronate ester appear as doublets (δ 7.3–7.8 ppm, J = 8 Hz). The methylthio group (-SMe) resonates as a singlet at δ 2.5–2.6 ppm .

- ¹³C NMR : The boron-bearing carbon is observed at δ 85–90 ppm, while the methylthio carbon appears at δ 15–18 ppm .

- MS (DART) : Exact mass should match [M+H]⁺ (calculated for C₁₃H₂₁BNO₂S: 274.14 g/mol) .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : It serves as a boronic ester partner in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl halides. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as a base in THF/H₂O (3:1) at 80°C .

- Electronic Effects : The methylthio group may reduce electron density at the boron site, potentially slowing transmetallation. Optimize ligand choice (e.g., SPhos) to enhance reactivity .

Q. How can stability issues during storage be mitigated?

- Methodological Answer : The compound darkens upon air exposure due to boronate oxidation . Store under N₂ at –20°C in amber vials. For long-term stability (>6 months), use –80°C with desiccants (silica gel). Confirm integrity via periodic NMR analysis .

Q. How to resolve discrepancies in reported yields from different synthetic routes?

- Methodological Answer : Yield variations often arise from starting material reactivity (e.g., bromide vs. chloride precursors) or catalyst loading. For example, bromides yield 65% vs. 32% for chlorides in analogous syntheses . Mechanistic studies (e.g., kinetic profiling) can identify rate-limiting steps (e.g., oxidative addition) .

Q. What computational methods predict reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate transition states for transmetallation. Focus on steric parameters (e.g., Tolman cone angle) and electron-withdrawing effects of the methylthio group to refine catalytic conditions .

Q. How is this compound utilized in multi-step syntheses of functional materials?

- Methodological Answer : It acts as a building block for donor-acceptor dyads in optoelectronic materials. Example protocol:

- Step 1 : Suzuki coupling with cyanophenylboronic esters to form conjugated systems.

- Step 2 : Post-functionalization via thioether oxidation to sulfones for enhanced electron transport .

Q. What strategies address solubility challenges in non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.